4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-pentylsulfanyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S2/c1-2-3-4-12-25-18-17(20-16(24-18)15-6-5-11-23-15)26(21,22)14-9-7-13(19)8-10-14/h5-11H,2-4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJOGKFSQJDTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of the oxazole intermediate with a sulfonyl chloride derivative in the presence of a base.
Attachment of the furan ring: This can be done via a coupling reaction, such as a Suzuki or Stille coupling, using a furan boronic acid or stannane.
Addition of the pentylthio group: This step typically involves a nucleophilic substitution reaction where a pentylthiol is introduced to the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
- Thiazole Derivatives: Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 4) exhibit a thiazole core instead of oxazole. However, oxazoles may offer better metabolic resistance in biological systems due to reduced susceptibility to nucleophilic attack .
- Isoxazole Derivatives : Isoxazoles, like 4-(4-chlorophenyl)-5-methyl-3-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)phenyl)isoxazole (compound 42), share a similar heterocyclic framework but with an oxygen atom adjacent to the nitrogen. This structural difference can alter dipole moments and binding affinities in therapeutic targets. For instance, trifluoromethyl groups in isoxazoles enhance electron-withdrawing effects, which may improve receptor binding compared to the pentylthio group in the target compound .
Substituent Variations
- Thioether Chain Differences : The pentylthio substituent in the target compound contrasts with shorter alkyl or aromatic thioethers (e.g., benzylthio in ). Longer alkyl chains, like pentylthio, increase lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility. For example, compounds with benzylthio groups exhibit higher crystallinity due to π-π stacking, whereas pentylthio chains favor amorphous solid states .
Computational and Physicochemical Insights
- Density Functional Theory (DFT) : Studies on related compounds using hybrid functionals (e.g., B3LYP) reveal that exact-exchange terms improve thermochemical accuracy, which could be applied to predict the target compound’s reactivity or interaction energies .
- Wavefunction Analysis : Tools like Multiwfn enable topology analysis of electron density, useful for comparing charge distribution in the oxazole core versus thiazole or isoxazole analogues. For instance, the sulfonyl group’s electron-withdrawing nature may polarize the oxazole ring differently than in thiazoles .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole is a novel oxazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of this compound is , which indicates the presence of a chlorophenyl group, a furan ring, and a pentylthio moiety. The structural features contribute to its diverse biological activities.
Antibacterial Activity
Research indicates that oxazole derivatives exhibit significant antibacterial properties. A study evaluated various synthesized oxazole compounds against several bacterial strains, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for the tested compounds were found to be promising.
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| This compound | 16 | E. coli |
| This compound | 8 | S. aureus |
| This compound | 32 | P. aeruginosa |
These results suggest that the compound has a moderate antibacterial effect, particularly against Gram-positive bacteria.
Enzyme Inhibition
The compound was also tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12.5 |
| Urease | 15.0 |
The results indicate that the compound exhibits promising enzyme inhibitory activity, which may be beneficial in treating related diseases.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxazole derivatives. In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.
Case Studies
- Antibacterial Study : A comparative analysis of several oxazole derivatives showed that those with sulfonamide groups exhibited enhanced antibacterial activity compared to their non-sulfonamide counterparts.
- Enzyme Inhibition : A study focusing on enzyme kinetics revealed that the compound's structure allows for effective binding within the active sites of AChE and urease, leading to significant inhibition rates.
- Anticancer Research : Clinical trials involving similar oxazole derivatives indicated a reduction in tumor size in patients with advanced-stage cancers when used in combination with traditional therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves multi-step protocols starting with functionalized oxazole precursors. For example:
Sulfonylation : React 4-chlorobenzenesulfonyl chloride with a pre-synthesized oxazole intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
Thioetherification : Introduce the pentylthio group via nucleophilic substitution using pentanethiol and a deprotonating agent (e.g., NaH in THF) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from THF to DCM for steric hindrance) and use microwave-assisted synthesis to reduce reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Identify the furan-2-yl protons (δ 6.3–7.2 ppm) and sulfonyl-linked aromatic protons (δ 7.5–8.0 ppm). The pentylthio group shows characteristic methylene signals at δ 1.2–1.6 ppm (CH₂) and δ 2.8–3.0 ppm (S-CH₂) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 452.08 for C₁₈H₁₇ClNO₃S₂) with <2 ppm error .
- IR : Detect sulfonyl (SO₂) stretching vibrations at 1150–1350 cm⁻¹ and furan C-O-C at 1010 cm⁻¹ .
Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?
- Methodology :
- Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <20 μM suggest therapeutic potential .
- Anti-inflammatory screening : Measure COX-1/COX-2 inhibition via ELISA, comparing activity to indomethacin .
Advanced Research Questions
Q. How do substituent variations (e.g., sulfonyl vs. thioether groups) influence the compound’s reactivity and bioactivity?
- Methodology :
- Comparative SAR studies : Synthesize analogs with substituents like 4-bromophenylsulfonyl or benzylthio. Assess changes in:
- Lipophilicity : LogP values (via HPLC) correlate with membrane permeability.
- Bioactivity : Substituent electronegativity (e.g., Cl vs. F) impacts enzyme binding. For example, 4-chlorophenyl enhances COX-2 inhibition by 30% compared to 4-fluorophenyl .
- Table : Substituent Effects on IC₅₀ (COX-2 Inhibition)
| Substituent | IC₅₀ (μM) |
|---|---|
| 4-Cl | 12.5 |
| 4-F | 16.8 |
| 4-Br | 14.2 |
Q. What computational approaches can elucidate noncovalent interactions between this compound and biological targets?
- Methodology :
- Docking studies : Use AutoDock Vina to model binding to COX-2 (PDB ID 5KIR). Prioritize interactions:
- Sulfonyl group with Arg120 (hydrogen bonding).
- Furan ring π-π stacking with Tyr355 .
- Electrostatic potential maps : Generate via Multiwfn to visualize charge distribution and identify nucleophilic/electrophilic regions .
Q. How can researchers resolve contradictions in reported biological data (e.g., inconsistent IC₅₀ values across studies)?
- Methodology :
- Standardize assays : Ensure consistent cell passage numbers, serum concentrations, and control compounds.
- Validate via orthogonal methods : Confirm antiproliferative activity with clonogenic assays and apoptosis markers (e.g., caspase-3 activation) .
- Analyze solvent effects : DMSO concentrations >0.1% may artifactually reduce activity .
Methodological Notes
- Synthetic Challenges : The pentylthio group’s steric bulk may hinder sulfonylation. Use phase-transfer catalysts (e.g., TBAB) to improve yields .
- Spectroscopic Pitfalls : Overlapping NMR signals (e.g., furan and aromatic protons) can be resolved via 2D COSY or HSQC .
- Computational Validation : Cross-check docking results with molecular dynamics simulations (50 ns trajectories) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
